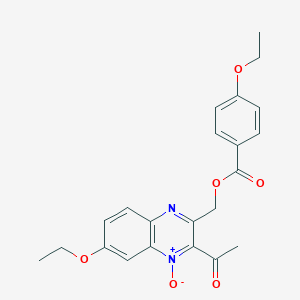
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of acetyl and ethoxy groups. The final step involves the esterification of the quinoxaline derivative with 4-ethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline N-oxide back to the parent quinoxaline.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Benzoxazole derivatives: Compounds with a benzoxazole core, which share some structural similarities with quinoxalines.
Uniqueness
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
862184-73-4 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4g/mol |
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-ethoxybenzoate |
InChI |
InChI=1S/C22H22N2O6/c1-4-28-16-8-6-15(7-9-16)22(26)30-13-19-21(14(3)25)24(27)20-12-17(29-5-2)10-11-18(20)23-19/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
XUIMVFJALPXFDK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OCC)[N+](=C2C(=O)C)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OCC)[N+](=C2C(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sec-butyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356407.png)
![Butan-2-yl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356409.png)
![Butan-2-yl 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356412.png)
![propyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356415.png)
![3-((4-chlorophenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B356416.png)
![propyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356417.png)
![Butan-2-yl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356419.png)
![propyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356420.png)
![propyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356422.png)
![Propyl 2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356423.png)
![benzyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356425.png)
![2-methylbutyl 1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356427.png)
![tert-butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356430.png)
![2-Methylpropyl 2-amino-1-(3-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356432.png)
